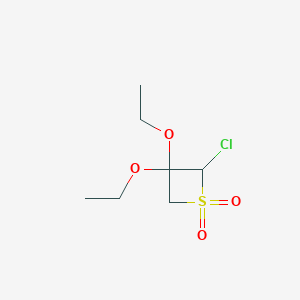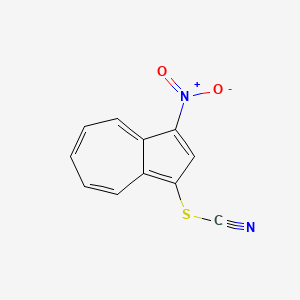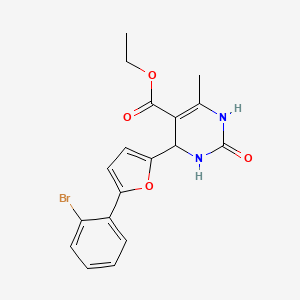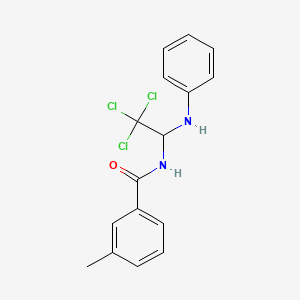
(5,5-Dimethyl-4-phenyl-1,3-cyclopentadien-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- “(5,5-Dimethyl-4-phenyl-1,3-cyclopentadien-1-yl)benzene” is a chemical compound with the molecular formula C19H18. It features a cyclopentadienyl ring fused to a benzene ring, with substituents at the 4, 5, and 5’ positions.
- This compound is notable for its aromatic character and unique structural features.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves the reaction of a cyclopentadienyl anion with a substituted benzyl halide. Various methods exist, including Grignard reactions and Friedel-Crafts alkylation.
Reaction Conditions: These reactions typically occur under anhydrous conditions, using suitable solvents (e.g., ether or THF).
Industrial Production: While not widely produced industrially, research laboratories may synthesize it for specific applications.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including electrophilic aromatic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: Substitution products (e.g., alkylated derivatives) and oxidation/reduction products.
Scientific Research Applications
Chemistry: Used as a model compound in studies of aromaticity and reactivity.
Biology: Investigated for potential biological activities (e.g., anti-inflammatory or antioxidant effects).
Medicine: Limited research, but its structural features may inspire drug design.
Industry: Not widely applied industrially due to its rarity.
Mechanism of Action
- The exact mechanism of action remains speculative due to limited research.
- Potential molecular targets and pathways are yet to be fully elucidated.
Comparison with Similar Compounds
Similar Compounds: Other substituted cyclopentadienyl-benzene derivatives, such as 4-phenylcyclopentadiene and 4,5-dimethylcyclopentadiene.
Uniqueness: The combination of phenyl and dimethyl substituents at specific positions sets this compound apart.
Remember that while “(5,5-Dimethyl-4-phenyl-1,3-cyclopentadien-1-yl)benzene” is intriguing, further research is needed to fully explore its properties and applications.
Properties
CAS No. |
33930-83-5 |
|---|---|
Molecular Formula |
C19H18 |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
(5,5-dimethyl-4-phenylcyclopenta-1,3-dien-1-yl)benzene |
InChI |
InChI=1S/C19H18/c1-19(2)17(15-9-5-3-6-10-15)13-14-18(19)16-11-7-4-8-12-16/h3-14H,1-2H3 |
InChI Key |
CARFRWAWKOJPBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=CC=C1C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B11952831.png)
![(1E)-1-(4-methoxyphenyl)ethanone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11952833.png)
stannane](/img/structure/B11952834.png)
![2-Acetyl-5-[(3,4-dimethoxybenzoyl)oxy]phenyl 3,4-dimethoxybenzoate](/img/structure/B11952841.png)
![Ethyl 2-amino-6-[2-(2-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11952843.png)









